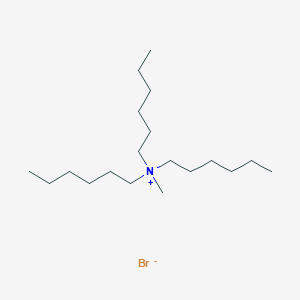
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide is a quaternary ammonium compound with the molecular formula C19H42NBr. It is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide typically involves the quaternization of N,N-dihexyl-1-hexanamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and can be used as a phase-transfer catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Ion-Exchange Reactions: These reactions involve the exchange of the bromide ion with other anions such as chloride, sulfate, or nitrate. The conditions vary depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding substituted ammonium salts.
Ion-Exchange Reactions: The products are the new quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant in various formulations, including detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide involves its ability to interact with cell membranes and proteins due to its surfactant properties. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. The compound can also form complexes with various biomolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hexanaminium, N,N-dihexyl-N-methyl-, chloride
- 1-Hexanaminium, N,N-dihexyl-N-methyl-, iodide
- 1-Hexanaminium, N,N-dihexyl-N-methyl-, sulfate
Uniqueness
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide is unique due to its specific bromide ion, which imparts distinct properties such as higher reactivity in substitution reactions compared to its chloride and iodide counterparts. Its surfactant properties are also optimized for certain industrial applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
2390-64-9 |
|---|---|
Formule moléculaire |
C19H42BrN |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
trihexyl(methyl)azanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-5-8-11-14-17-20(4,18-15-12-9-6-2)19-16-13-10-7-3;/h5-19H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
HGYPTXNEBPJHTG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](C)(CCCCCC)CCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


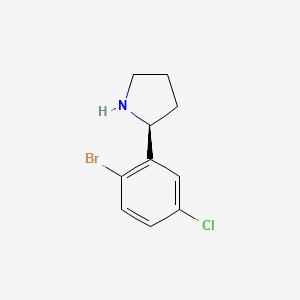
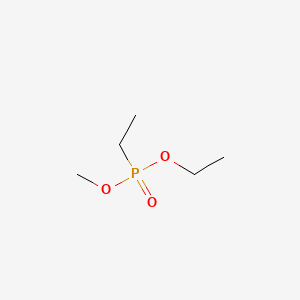

![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
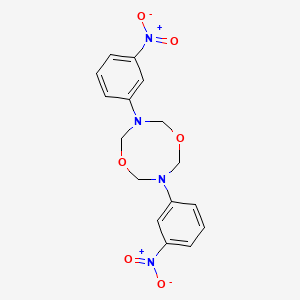
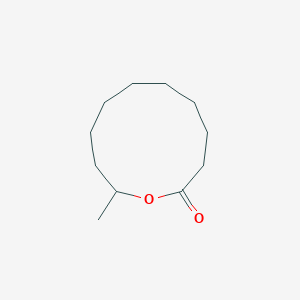
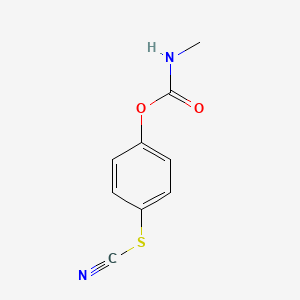
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
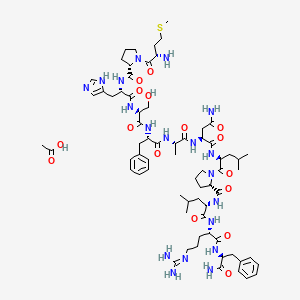
![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B14748056.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)
![1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14748072.png)
![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
